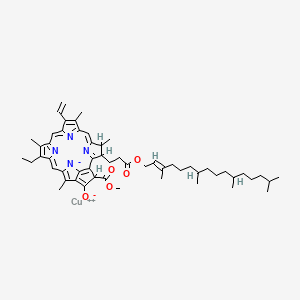

Copper, ((2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-kappaN23,kappaN24,kappaN25,kappaN26)-, (SP-4-2)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C55H72CuN4O5 Copper Chlorophyll . It is a derivative of chlorophyll, the green pigment found in plants that is essential for photosynthesis. Copper Chlorophyll is a dark green, viscous substance that can also be found in blocks, tablets, or powder form. It is known for its good light resistance and strong deodorization effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Copper Chlorophyll involves extracting chlorophyll from natural sources such as clover, alfalfa, nettle, dried silkworm manure, or tea using solvents like acetone, hexane, or chloroform. The extracted chlorophyll is then treated with acetone or methanol and acidified copper chloride methanol solution. The mixture is heated and stirred to facilitate the copper replacement reaction. After the reaction, the solvent is distilled off, and the product is dissolved in hexane, washed with methanol aqueous solution, and distilled again to obtain the final product .

Industrial Production Methods

In industrial settings, the production of Copper Chlorophyll follows similar steps but on a larger scale. The solvents used are limited to acetone, dichloromethane, methanol, ethanol, isopropanol, and hexane to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Copper Chlorophyll undergoes various chemical reactions, including:

Oxidation: When exposed to oxidizing agents, Copper Chlorophyll can undergo oxidation, leading to the formation of pheophytin.

Reduction: Reduction reactions can convert Copper Chlorophyll back to its original chlorophyll form.

Substitution: In acidic conditions, the copper in Copper Chlorophyll can be replaced by hydrogen, resulting in the formation of pheophytin.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Acidic Conditions: Hydrochloric acid, sulfuric acid.

Major Products Formed

Pheophytin: Formed during oxidation or substitution reactions.

Chlorophyll: Formed during reduction reactions.

Scientific Research Applications

Copper Chlorophyll has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe and in photosynthesis research.

Biology: Studied for its role in plant biology and its potential health benefits.

Medicine: Investigated for its antioxidant properties and potential therapeutic uses.

Industry: Used as an edible green pigment in the food industry and in daily chemical products.

Mechanism of Action

Copper Chlorophyll exerts its effects through several mechanisms:

Antioxidant Activity: It acts as a scavenger of reactive oxygen species, such as hydroxyl radicals and superoxide anions, preventing oxidative damage.

Anti-inflammatory Activity: Modulates various signaling pathways to reduce inflammation.

Photodynamic Therapy: Used in photodynamic therapy for its ability to generate reactive oxygen species upon light activation, leading to cell death in targeted tissues.

Comparison with Similar Compounds

Similar Compounds

Chlorophyll: The natural green pigment in plants.

Pheophytin: A derivative of chlorophyll formed by the removal of the central magnesium ion.

Chlorophyllin: A water-soluble derivative of chlorophyll.

Uniqueness

Copper Chlorophyll is unique due to its enhanced stability and light resistance compared to natural chlorophyll. Its strong deodorization effect and good fluidity upon heating make it valuable in various industrial applications .

Properties

CAS No. |

15739-09-0 |

|---|---|

Molecular Formula |

C55H72CuN4O5 |

Molecular Weight |

932.7 g/mol |

IUPAC Name |

copper;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |

InChI |

InChI=1S/C55H73N4O5.Cu/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+; |

InChI Key |

AEYJNXNLQZMALK-WNRKZQPVSA-M |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Cu+2] |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.